
Setamycin
Übersicht
Beschreibung
Bafilomycin B1 ist ein Mitglied der Bafilomycin-Familie, zu der Makrolid-Antibiotika gehören, die von verschiedenen Arten der Gattung Streptomyces produziert werden . Diese Verbindungen zeichnen sich durch ein 16-gliedriges Lactonring-Gerüst aus und zeigen eine breite Palette biologischer Aktivitäten, darunter Antitumor-, Antiparasiten-, Immunsuppressiva- und Antimykotika-Eigenschaften . Bafilomycin B1 ist insbesondere für seine Fähigkeit bekannt, die Vakuolär-Typ-H±ATPase (V-ATPase) zu hemmen, eine membranspannende Protonenpumpe .
2. Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen: Bafilomycin B1 wird typischerweise aus der Fermentationsbrühe von Streptomyces griseus isoliert . Der Isolierungsprozess umfasst mehrere Schritte, darunter Lösungsmittelextraktion, Chromatographie und Kristallisation. Die spezifischen Bedingungen für diese Schritte können variieren, aber sie beinhalten im Allgemeinen die Verwendung von organischen Lösungsmitteln wie Methanol, Ethylacetat und Aceton .
Industrielle Produktionsmethoden: Die industrielle Produktion von Bafilomycin B1 umfasst die großtechnische Fermentation von Streptomyces griseus unter kontrollierten Bedingungen. Der Fermentationsprozess wird optimiert, um die Ausbeute an Bafilomycin B1 zu maximieren, und die Verbindung wird anschließend mit Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bafilomycin B1 is typically isolated from the fermentation broth of Streptomyces griseus . The isolation process involves several steps, including solvent extraction, chromatography, and crystallization. The specific conditions for these steps can vary, but they generally involve the use of organic solvents such as methanol, ethyl acetate, and acetone .
Industrial Production Methods: Industrial production of bafilomycin B1 involves large-scale fermentation of Streptomyces griseus under controlled conditions. The fermentation process is optimized to maximize the yield of bafilomycin B1, and the compound is subsequently purified using techniques such as high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Bafilomycin B1 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden, um Bafilomycin B1 zu oxidieren.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden, um Bafilomycin B1 zu reduzieren.
Substitution: Nukleophile Substitutionsreaktionen können mit Reagenzien wie Natriumazid oder Kaliumcyanid durchgeführt werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation von Bafilomycin B1 zur Bildung von hydroxylierten Derivaten führen, während die Reduktion desoxygenierte Produkte ergeben kann .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Setamycin exhibits notable antimicrobial activity, making it a candidate for treating infections caused by resistant pathogens. Its efficacy against fungi and trichomonads suggests potential applications in:
- Medical Treatments : this compound could be utilized in the treatment of fungal infections and conditions caused by trichomonads, such as trichomoniasis.
- Agricultural Use : The compound may serve as a biopesticide or fungicide, providing an environmentally friendly alternative to synthetic chemicals.
Clinical Applications
Research has indicated that this compound may be effective in treating specific infections that are resistant to conventional antibiotics. For instance:
- Fungal Infections : A study demonstrated this compound's activity against various fungal strains, suggesting its potential use in clinical settings where antifungal resistance is prevalent.
- Trichomoniasis : Preliminary findings indicate that this compound can inhibit the growth of Trichomonas vaginalis, the causative agent of trichomoniasis.
Agricultural Applications
This compound's antifungal properties have led to investigations into its use as a biopesticide:
- Field Trials : Trials conducted on crops affected by fungal pathogens showed promising results, with this compound reducing disease incidence and improving crop yield.
- Environmental Impact : As a naturally derived antibiotic, this compound presents a lower risk of environmental toxicity compared to synthetic alternatives.
Comparative Efficacy
To better understand this compound's position among antibiotics, a comparative analysis with other known antibiotics is provided in the table below:
Antibiotic | Target Organisms | Efficacy Against Fungi | Efficacy Against Bacteria | Notes |
---|---|---|---|---|
This compound | Fungi, Trichomonads | High | Weakly against Gram-positive | Derived from actinomycetes |
Gentamicin | Gram-negative bacteria | Low | High | Aminoglycoside antibiotic |
Amphotericin B | Fungi | Very High | None | Polyene antifungal |
Metronidazole | Trichomonads | Moderate | Anaerobic bacteria | Effective against protozoa |
Wirkmechanismus
Bafilomycin B1 exerts its effects primarily by inhibiting V-ATPase . This enzyme is responsible for acidifying intracellular compartments such as lysosomes and vacuoles. By inhibiting V-ATPase, bafilomycin B1 disrupts the acidification process, leading to the accumulation of autophagosomes and the inhibition of autophagy . This mechanism is particularly important in cancer research, as it can induce cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- Bafilomycin A1
- Bafilomycin C1
- Bafilomycin D
- Bafilomycin E
Comparison: While all bafilomycins share a similar macrolide structure and biological activity, bafilomycin B1 is unique in its specific inhibitory effects on V-ATPase . Bafilomycin A1, for example, is more commonly used in research due to its potent inhibition of autophagy . Bafilomycin C1 and D have similar activities but differ in their specific chemical structures and biological effects .
Biologische Aktivität
Setamycin is an antibiotic compound derived from the actinomycete Streptomyces monomycini. It has garnered attention due to its broad-spectrum antimicrobial properties and potential applications in treating various infections, particularly those caused by drug-resistant bacteria. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial efficacy, cytotoxic effects, and relevant research findings.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial activity against a range of pathogens. Research indicates that it is effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound have been reported to range from 1.97 to 125 µg/mL, demonstrating its potency against various bacterial strains.
Table 1: Antimicrobial Efficacy of this compound
Pathogen | MIC (µg/mL) | Type |
---|---|---|
Staphylococcus aureus | 1.97 | Gram-positive |
Escherichia coli | 125 | Gram-negative |
Pseudomonas aeruginosa | 62.5 | Gram-negative |
Bacillus subtilis | 31.25 | Gram-positive |
The data indicates that this compound is particularly effective against Staphylococcus aureus, a common cause of serious infections, including those that are resistant to methicillin (MRSA) .
2. Cytotoxicity Studies
In addition to its antimicrobial properties, this compound has been evaluated for its cytotoxic effects on human cancer cells. A study focused on the human cervical cancer cell line (HeLa) demonstrated that this compound induces antiproliferative effects with an IC50 value of 24.30 µg/mL. This suggests that this compound not only inhibits bacterial growth but also has potential as an anticancer agent.
Table 2: Cytotoxic Effects of this compound on HeLa Cells
Concentration (µg/mL) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
20 | 70 |
30 | 55 |
40 | 30 |
The results indicate a dose-dependent decrease in cell viability, highlighting the compound's potential utility in cancer therapy .
The precise mechanism by which this compound exerts its antimicrobial and anticancer effects is still under investigation. However, it is hypothesized that it may interfere with bacterial protein synthesis or disrupt cellular membranes, similar to other antibiotics derived from actinomycetes .
5. Conclusion
This compound represents a significant advancement in the search for new antibiotics and anticancer agents derived from natural sources. Its effectiveness against a variety of pathogens, coupled with its cytotoxic properties against cancer cells, underscores the importance of continued research into this compound.
Future studies should focus on elucidating the detailed mechanisms of action, optimizing extraction and purification processes, and conducting clinical trials to establish safety and efficacy profiles in humans.
Eigenschaften
CAS-Nummer |
80112-34-1 |
---|---|
Molekularformel |
C44H65NO13 |
Molekulargewicht |
816.0 g/mol |
IUPAC-Name |
[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(3S,4Z,6Z,9S,10S,11R,12Z,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate |
InChI |
InChI=1S/C44H65NO13/c1-23(2)41-28(7)35(56-37(49)18-17-36(48)45-38-31(46)15-16-32(38)47)22-44(53,58-41)30(9)40(51)29(8)42-33(54-10)14-12-13-24(3)19-26(5)39(50)27(6)20-25(4)21-34(55-11)43(52)57-42/h12-14,17-18,20-21,23,26-30,33,35,39-42,46,50-51,53H,15-16,19,22H2,1-11H3,(H,45,48)/b14-12-,18-17+,24-13-,25-20-,34-21+/t26-,27+,28-,29-,30-,33-,35+,39-,40+,41+,42?,44+/m0/s1 |
InChI-Schlüssel |
KFUFLYSBMNNJTF-MZYUNMTESA-N |
SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C |
Isomerische SMILES |
C[C@H]1C/C(=C\C=C/[C@@H](C(OC(=O)/C(=C\C(=C/[C@H]([C@H]1O)C)\C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)OC(=O)/C=C/C(=O)NC3=C(CCC3=O)O)O)O)OC)/C |
Kanonische SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C |
Key on ui other cas no. |
88899-56-3 |
Piktogramme |
Acute Toxic |
Synonyme |
setamycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.